

Structural Confirmation of Ethyl 6-(bromomethyl)nicotinate: A Comparative ¹H NMR Analysis

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Compound of Interest

Compound Name: Ethyl 6-(bromomethyl)nicotinate

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For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of novel and intermediate compounds is paramount. This guide provides a comparative analysis for the structural confirmation of **Ethyl 6-(bromomethyl)nicotinate** using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of public experimental spectra for **Ethyl 6-(bromomethyl)nicotinate**, this guide presents predicted ¹H NMR data alongside experimental data from structurally related analogs to facilitate its identification and characterization.

Ethyl 6-(bromomethyl)nicotinate is a key building block in medicinal chemistry, valued for its reactive bromomethyl group that allows for further molecular elaboration.[1] Accurate interpretation of its ¹H NMR spectrum is crucial for verifying its synthesis and purity before proceeding with subsequent reactions.

Comparative ¹H NMR Data Analysis

The expected ¹H NMR spectrum of **Ethyl 6-(bromomethyl)nicotinate** can be reliably predicted by examining the spectra of its structural analogs: Ethyl nicotinate, Ethyl 6-methylnicotinate, and Methyl 6-(bromomethyl)nicotinate. The table below summarizes the experimental ¹H NMR data for these analogs and the predicted values for the target compound.

The key distinguishing features in the predicted spectrum of **Ethyl 6-(bromomethyl)nicotinate** are the downfield shift of the aromatic protons due to the electron-withdrawing nature of the





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bromine atom and the characteristic singlet of the bromomethyl protons (- CH_2Br). The ethyl ester protons will present as a quartet and a triplet.



Compoun d	Proton Assignm ent	Chemical Shift (δ) ppm	Multiplicit y	Coupling Constant (J) Hz	Integratio n	Data Source
Ethyl 6- (bromomet hyl)nicotina te	H-2	~9.1	d	~2.0	1H	Predicted
H-4	~8.3	dd	~8.0, 2.0	1H	Predicted	_
H-5	~7.6	d	~8.0	1H	Predicted	_
-CH₂Br	~4.8	S	-	2H	Predicted	_
-OCH2CH3	~4.4	q	~7.1	2H	Predicted	_
-OCH2CH3	~1.4	t	~7.1	3H	Predicted	_
Ethyl nicotinate	H-2	9.23	d	2.3	1H	[2][3]
H-4	8.77	dt	7.9, 1.9	1H	[2][3]	_
H-5	7.39	ddd	7.9, 4.8, 0.8	1H	[2][3]	
H-6	8.30	ddd	4.8, 1.9, 0.8	1H	[2][3]	-
-OCH2CH3	4.42	q	7.1	2H	[2][3]	-
-OCH2CH3	1.42	t	7.1	3H	[2][3]	-
Ethyl 6- methylnicot inate	H-2	9.00	d	2.2	1H	
H-4	8.15	dd	8.0, 2.2	1H		_
H-5	7.29	d	8.0	1H	_	
-СНз	2.63	S	-	ЗН	_	
-OCH2CH3	4.38	q	7.1	2H	_	



-OCH ₂ CH ₃	1.39	t	7.1	3H	_	
Methyl 6- (bromomet hyl)nicotina te	H-2	9.09	d	2.1	1H	[4]
H-4	8.28	dd	8.1, 2.1	1H	[4]	_
H-5	7.60	d	8.1	1H	[4]	_
-CH₂Br	4.75	S	-	2H	[4]	_
-OCH₃	3.96	S	-	3H	[4]	_

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of **Ethyl 6-(bromomethyl)nicotinate** is as follows:

• Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,
 CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar compounds.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup:

- The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate resolution of the signals.
- The instrument should be properly tuned, and the magnetic field shimmed to achieve homogeneity before acquiring the spectrum.

Data Acquisition:

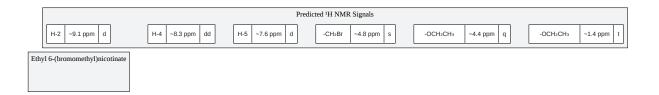


- Insert the sample tube into the NMR probe.
- Set the appropriate acquisition parameters, which typically include:
 - Number of scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
 - Pulse sequence: A standard single-pulse experiment is generally used.
 - Acquisition time: Typically 2-4 seconds.
 - Relaxation delay: 1-2 seconds.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the resulting spectrum.
 - Calibrate the spectrum by setting the TMS peak to 0 ppm.
 - Integrate the signals to determine the relative number of protons for each resonance.
 - Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Visualizing Structure and Workflow

The following diagrams illustrate the molecular structure with expected ¹H NMR correlations and the general workflow for structural confirmation.

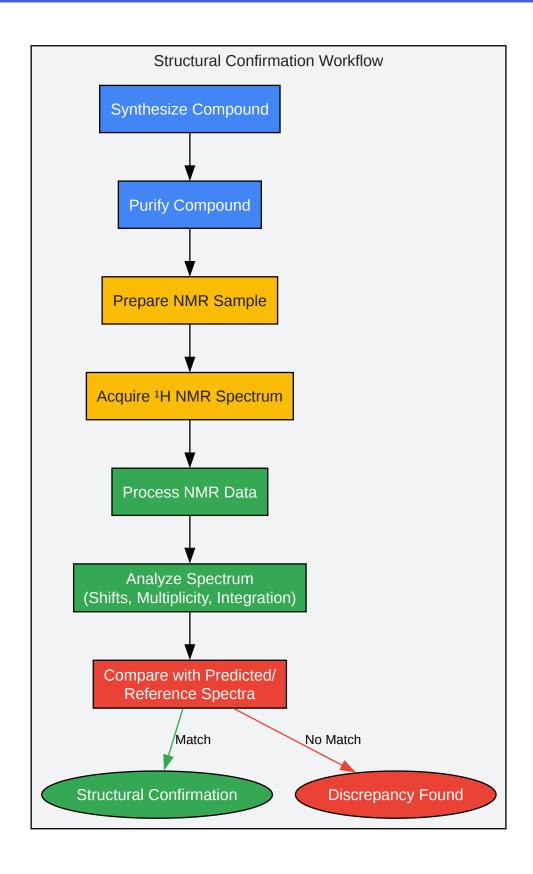




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Caption: Molecular structure and predicted ¹H NMR signals for **Ethyl 6- (bromomethyl)nicotinate**.





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Caption: Workflow for structural confirmation of a synthesized compound using ¹H NMR analysis.

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